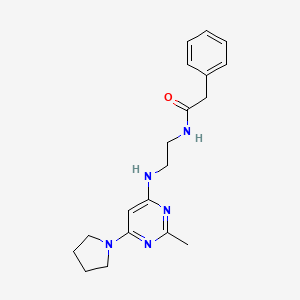
N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)-2-phenylacetamide is a useful research compound. Its molecular formula is C19H25N5O and its molecular weight is 339.443. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
Pyrimidinone derivatives have been synthesized and evaluated for their antimicrobial activities. A study by Hossan et al. (2012) focused on the synthesis of pyrimidinones and oxazinones fused with thiophene rings, demonstrating significant antibacterial and antifungal activities. These compounds were synthesized using citrazinic acid as a starting material and showed comparable efficacy to reference drugs like streptomycin and fusidic acid (Hossan, A., Abu-Melha, H. M. A., Al-Omar, M., & Amr, A., 2012).
Anticancer Applications
In the realm of cancer research, pyrimidinone derivatives have been explored for their potential as dual inhibitors of thymidylate synthase and dihydrofolate reductase, marking them as promising antitumor agents. Gangjee et al. (2003) designed and synthesized analogues exhibiting inhibitory potency against these enzymes, showing significant activity against a range of human tumor cell lines in vitro (Gangjee, A., Yu, Jianming, Kisliuk, R., Haile, W., Sobrero, G., & McGuire, J., 2003). Another study by the same group (Gangjee et al., 2000) elaborated on the synthesis and biological activities of compounds as potent dual inhibitors, further substantiating their antitumor properties (Gangjee, A., Yu, J., McGuire, J., Cody, V., Galitsky, N., Kisliuk, R., & Queener, S., 2000).
Synthesis of Novel Heterocyclic Compounds
Pyrimidinone derivatives also serve as key intermediates in the synthesis of a variety of novel heterocyclic compounds with potential biological activities. For example, Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives exhibiting anticancer and anti-5-lipoxygenase activities, highlighting the versatility of pyrimidinone derivatives in synthesizing bioactive molecules (Rahmouni, A., Souiei, S., Belkacem, M. A., Romdhane, A., Bouajila, J., & Ben Jannet, H., 2016).
Properties
IUPAC Name |
N-[2-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-15-22-17(14-18(23-15)24-11-5-6-12-24)20-9-10-21-19(25)13-16-7-3-2-4-8-16/h2-4,7-8,14H,5-6,9-13H2,1H3,(H,21,25)(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKWFXZCUCYMSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCCC2)NCCNC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-methylidenepiperidine hydrochloride](/img/structure/B2715701.png)

![2-(4-chlorophenyl)-6-[3-(dimethylamino)acryloyl]-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B2715705.png)
![11-[2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B2715706.png)

![3-(4-Fluorobenzenesulfonyl)-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2715709.png)
![6-fluoro-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2715710.png)


![N-(4-chlorophenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2715718.png)

![2-({[3-(trifluoromethyl)phenyl]imino}methyl)-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2715721.png)
![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2715723.png)
